molecular formula C11H17N3O2S B153148 tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 365996-05-0

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B153148
Key on ui cas rn: 365996-05-0
M. Wt: 255.34 g/mol
InChI Key: BMLHPGOMLGKYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093266B2

Procedure details

Dissolved 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (15.0 g, 75.28 mmol) in 75 mL of cyclohexane. To this was added pyrrolidine (6.70 mL, 79.00 mmol) and a catalytic amount of TsOH. The mixture was refluxed with a Dean-Stark trap until no water was collected (5 h). The mixture was filtered and concentrated to an oily brown residue. The residue was dissolved in 25 mL of anhydrous MeOH. To this mixture was added S(0) (2.40 g). The mixture was cooled in and ice bath and acetamide (3.19 g, 76.00 mmol) was added in portions. After 2 h and warming to room temperature a thick tan ppt. appeared. Filtered the material and washed with cold MeOH to give 10.04 g. A second ppt., 3.64 g, was collected. 1H NMR indicated identical material and these were combined to give 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.19 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1CCC(=O)CC1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH:15]1[CH2:19]CCC1.C[C:21]1[CH:22]=[CH:23][C:24]([S:27](O)(=O)=O)=[CH:25]C=1.C([NH2:34])(=O)C>C1CCCCC1.O>[C:1]([O:5][C:6]([N:8]1[CH2:21][CH2:22][C:23]2[N:34]=[C:19]([NH2:15])[S:27][C:24]=2[CH2:25]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Four
Name
Quantity
3.19 g
Type
reactant
Smiles
C(C)(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected (5 h)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily brown residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 25 mL of anhydrous MeOH
ADDITION
Type
ADDITION
Details
To this mixture was added S(0) (2.40 g)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in and ice bath
FILTRATION
Type
FILTRATION
Details
Filtered the material
WASH
Type
WASH
Details
washed with cold MeOH
CUSTOM
Type
CUSTOM
Details
to give 10.04 g
CUSTOM
Type
CUSTOM
Details
, 3.64 g, was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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